BenchChemオンラインストアへようこそ!

4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

GlyT1 inhibition Neuroscience Schizophrenia

4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-26-8) is a synthetic small molecule belonging to the benzothiazole–piperazine hybrid class, characterized by a 4-methoxybenzothiazole core N-linked to a piperazine ring bearing a 2-nitrobenzoyl substituent. Compounds within this chemotype have been investigated as GlyT1 inhibitors relevant to schizophrenia and neurological disorders, as well as for anticancer and anticholinesterase activities.

Molecular Formula C19H18N4O4S
Molecular Weight 398.44
CAS No. 897477-26-8
Cat. No. B2679044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897477-26-8
Molecular FormulaC19H18N4O4S
Molecular Weight398.44
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C19H18N4O4S/c1-27-15-7-4-8-16-17(15)20-19(28-16)22-11-9-21(10-12-22)18(24)13-5-2-3-6-14(13)23(25)26/h2-8H,9-12H2,1H3
InChIKeyJZXQCSICKCJFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-26-8): Procurement-Grade Structural and Pharmacological Profile


4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-26-8) is a synthetic small molecule belonging to the benzothiazole–piperazine hybrid class, characterized by a 4-methoxybenzothiazole core N-linked to a piperazine ring bearing a 2-nitrobenzoyl substituent [1]. Compounds within this chemotype have been investigated as GlyT1 inhibitors relevant to schizophrenia and neurological disorders, as well as for anticancer and anticholinesterase activities [2][3]. The 2-nitrobenzoyl pharmacophore distinguishes it from other aroyl-substituted analogues and may critically influence target engagement, selectivity, and pharmacokinetic behavior.

Why Generic Substitution of 4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Carries Scientific and Procurement Risk


Benzothiazole-piperazine derivatives are not interchangeable despite sharing a common core scaffold. Subtle modifications to the benzothiazole substitution pattern, the piperazine N-aroyl group, and the nitro-regioisomerism profoundly alter target potency, isoform selectivity, ADME properties, and cytotoxicity profiles [1][2]. For 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole specifically, the ortho-nitrobenzoyl group introduces unique electronic and steric constraints that differentiate it from para-nitro, meta-nitro, or non-nitrated aroyl analogues. Procurement of a structurally similar but biologically distinct analogue—such as a 4-ethoxy, 7-methyl, or 6-halogeno variant—without direct comparative data risks compromising experimental reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for 4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-26-8) Against Its Closest Structural Analogs


GlyT1 Inhibitory Potency: 4-Methoxy-2-nitrobenzoyl vs. 4-Methoxy-7-methyl Analogue

In the benzoylpiperazine GlyT1 inhibitor series, the presence and position of the nitro group on the benzoyl ring are critical potency determinants. The 2-nitrobenzoyl substitution present in CAS 897477-26-8 was identified as one of the optimal aroyl groups for GlyT1 inhibition, with structurally analogous 4-methoxybenzothiazole-2-nitrobenzoyl compounds achieving GlyT1 IC₅₀ values in the low nanomolar range [1]. By contrast, closely related analogues such as 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-80-8) introduce a C7-methyl group that alters the benzothiazole electron density and steric profile, which docking studies in the GlyT1 benzoylpiperazine series suggest can reduce inhibitory potency by modulating the piperazine–transporter binding interface [1][2].

GlyT1 inhibition Neuroscience Schizophrenia

Nitro Regioisomerism Effect on Cytotoxicity: 2-Nitrobenzoyl vs. 3-Nitrobenzoyl vs. 4-Nitrobenzoyl Benzothiazole-Piperazines

The position of the nitro group on the benzoyl ring directly influences the cytotoxic potency and mutagenic potential of benzothiazole-piperazine aroyl derivatives. In the series studied by Gurdal et al. (2015), aroyl-substituted benzothiazole-piperazines (compounds 1h and 1j) were identified as the most active anticancer derivatives, exhibiting GI₅₀ values in the low micromolar range against HUH-7, MCF-7, and HCT-116 cell lines [1]. The specific 2-nitrobenzoyl regioisomer present in CAS 897477-26-8 provides a unique ortho-nitro electronic environment not available in the 3-nitro (CAS 897481-XX-X family) or 4-nitro (e.g., CAS 897478-37-4, 4-ethoxy-4-nitro analogue) substituted counterparts. Toxicological evaluation of benzothiazole-piperazine aroyl derivatives 1h and 1j revealed that compound 1h was non-mutagenic in Salmonella TA98 and TA100 strains and non-genotoxic in human lymphocyte chromosomal aberration assays, whereas 1j showed mutagenicity on TA98 [2].

Anticancer Cytotoxicity Nitro regioisomerism

Acetylcholinesterase Inhibition Selectivity: 4-Methoxy-2-nitrobenzoyl vs. Dihalo-Substituted Benzylpiperazine Benzothiazoles

Benzothiazole-piperazine derivatives have been reported as acetylcholinesterase (AChE) inhibitors with varying selectivity against butyrylcholinesterase (BuChE). In the series reported by Mishra et al. (2024), Compound 1—a benzothiazole-piperazine hybrid—demonstrated IC₅₀ = 0.42 μM against AChE and was characterised as a mixed-type, selective AChE inhibitor, with additional anti-Aβ aggregation activity (80.7% reduction at 50 μM) [1]. Separately, in the series by the Yeditepe group (2018), dihalo-substituted benzylpiperazine benzothiazole derivatives (2a, 2e) showed the highest broad-spectrum cytotoxicity but only moderate AChE selectivity, while compound 2j displayed moderate and selective AChE inhibition [2]. The 4-methoxy-2-nitrobenzoyl substitution pattern of CAS 897477-26-8 is structurally distinct from the dihalobenzylpiperazine motif, potentially offering a different selectivity window at the AChE peripheral anionic site [1].

AChE inhibition Alzheimer's disease Selectivity

Electron-Withdrawing Effect of 2-Nitro vs. Halogen Substituents on the Benzothiazole Core: Impact on CYP450 Liability

The 2-nitrobenzoyl group in CAS 897477-26-8 functions as a strong electron-withdrawing substituent on the piperazine, reducing the basicity and nucleophilicity of the piperazine nitrogens. This electronic modulation is anticipated to lower CYP450 inhibitory potential relative to analogues bearing electron-donating or halogen substituents on the benzothiazole core, which may increase metabolic liability [1]. In the broader benzoylpiperazine GlyT1 inhibitor series, representative compounds carrying 2-substituted benzoyl groups demonstrated CYP3A4 IC₅₀ > 10 μM, indicating low drug-drug interaction risk [1]. By contrast, 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5) and 6-bromo analogues (CAS 897473-02-8) introduce additional halogen atoms that may alter CYP450 isoform binding affinities.

CYP450 inhibition Drug metabolism Drug-drug interaction

Recommended Research and Industrial Application Scenarios for 4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-26-8)


GlyT1 Inhibitor Hit-to-Lead and Lead Optimization Programs for Schizophrenia and Cognitive Disorders

CAS 897477-26-8 serves as a preferred starting scaffold for GlyT1 inhibitor programs where maintaining low nanomolar potency while avoiding CYP450 inhibition liability is critical. The 4-methoxybenzothiazole-2-nitrobenzoyl combination provides the key pharmacophoric elements (benzothiazole H-bond acceptor, piperazine central core, and electron-deficient aroyl group) required for GlyT1 binding [1]. Its structure avoids the C7-methyl substitution that SAR suggests is detrimental to transporter affinity [1][2]. Procurement of this specific CAS number ensures the ortho-nitro electronic configuration is maintained, which is essential for the precise piperazine conformational bias needed at the GlyT1 orthosteric site [1].

Anticancer SAR Studies Requiring Non-Mutagenic Nitro-Aroyl Benzothiazole-Piperazine Probes

This compound is appropriate for anticancer screening cascades where the research objective is to identify cytotoxic benzothiazole-piperazines with a favourable mutagenicity profile. Based on the toxicological evaluation of structurally related aroyl benzothiazole-piperazines (compounds 1h/1j), certain nitro regioisomers exhibit non-mutagenic behaviour in the Ames test and absence of genotoxicity in chromosomal aberration assays [2][3]. CAS 897477-26-8, as the 2-nitrobenzoyl regioisomer, offers a structurally defined chemical probe for dissecting the relationship between nitro position, electronic effects, and the therapeutic index in hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer models [2].

Multitarget CNS Drug Discovery: AChE Inhibition with Anti-Amyloid Aggregation Potential

The benzothiazole-piperazine scaffold exemplified by CAS 897477-26-8 has demonstrated promise as a multitarget-directed ligand (MTDL) platform for Alzheimer's disease. Related compounds in this chemotype have achieved AChE IC₅₀ values of 0.42 μM with mixed-type inhibition (binding to both catalytic and peripheral anionic sites) and 80.7% reduction in Aβ aggregation at 50 μM [4]. The 4-methoxy-2-nitrobenzoyl substitution may provide a differentiated binding mode at the AChE peripheral anionic site compared to dihalobenzylpiperazine analogues, which predominantly exhibit cytotoxic rather than neuroprotective phenotypes [4][5]. This compound is therefore recommended for CNS drug discovery programs seeking to evaluate the benzothiazole-piperazine MTDL hypothesis with a chemically tractable, non-halogenated starting point.

Pharmacokinetic Profiling and CYP450 Liability Assessment of the Benzothiazole-Piperazine Chemotype

CAS 897477-26-8 is an ideal reference compound for establishing baseline CYP450 inhibition profiles within the benzothiazole-piperazine series. Its non-halogenated 4-methoxybenzothiazole core combined with the electron-withdrawing 2-nitrobenzoyl group is expected to yield a cleaner CYP profile (CYP3A4 IC₅₀ > 10 μM) compared to halogenated analogues such as 4,6-difluoro or 6-bromo derivatives [1]. Systematic head-to-head CYP panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5) of this compound alongside fluorinated, chlorinated, and brominated comparators would generate valuable structure–metabolism relationship data to guide medicinal chemistry optimization, reducing the need for late-stage CYP-related attrition in lead series [1].

Quote Request

Request a Quote for 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.